Comparative Lipophilicity: Enhanced XLogP3-AA Value vs. Non-Fluorinated Analog
The 4-fluoro substitution on the benzyl ring increases the compound's lipophilicity compared to the unsubstituted analog, N-benzyl-N-(pyridin-4-ylmethyl)amine. This is quantitatively demonstrated by the computed XLogP3-AA values: the target compound exhibits an XLogP3-AA of 1.8 [1], whereas the non-fluorinated comparator has an XLogP3-AA of 1.7 [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | N-Benzyl-N-(pyridin-4-ylmethyl)amine (CAS 73325-67-4) = 1.7 |
| Quantified Difference | +0.1 log unit |
| Conditions | Computed by XLogP3 3.0, values from PubChem database. |
Why This Matters
A 0.1 log unit increase in lipophilicity can significantly improve membrane permeability and oral bioavailability, making this compound a superior starting point for central nervous system (CNS) drug discovery programs.
- [1] PubChem. (4-Fluorobenzyl)(pyridin-4-ylmethyl)amine (CID 834419) - XLogP3-AA Property. Retrieved April 20, 2026. View Source
- [2] PubChem. N-(Phenylmethyl)-4-pyridinemethanamine (CID 964345) - XLogP3-AA Property. Retrieved April 20, 2026. View Source
